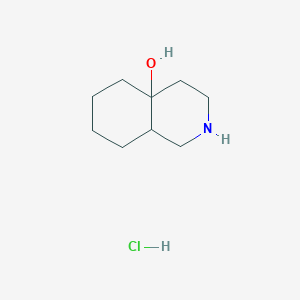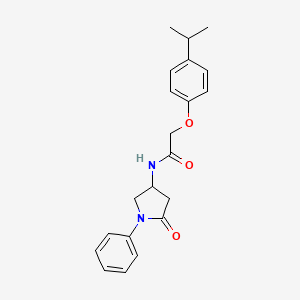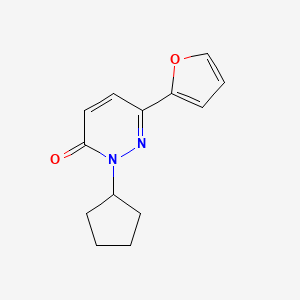
2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a cyclopentyl group and a furan ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazine ring followed by the introduction of the cyclopentyl and furan substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate dicarbonyl compounds and hydrazine derivatives.
Substitution Reactions: Introducing the cyclopentyl and furan groups through nucleophilic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: For large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacing one substituent with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyridazine derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigating its effects on biological systems.
Industrial Applications: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-6-(thiophen-2-yl)pyridazin-3(2H)-one: Similar structure with a thiophene ring instead of a furan ring.
2-cyclopentyl-6-(phenyl)pyridazin-3(2H)-one: Similar structure with a phenyl ring instead of a furan ring.
Uniqueness
2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one may be unique in its specific combination of substituents, which could confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
2-cyclopentyl-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13-8-7-11(12-6-3-9-17-12)14-15(13)10-4-1-2-5-10/h3,6-10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPKEMGVNUYUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
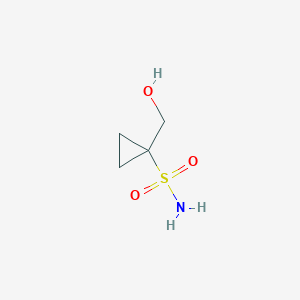
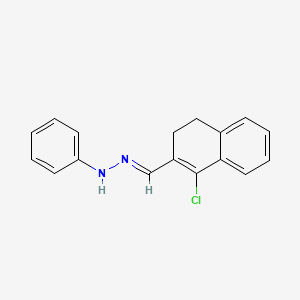
![5-benzyl-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2831217.png)
![N-{3-[(2,1,3-benzothiadiazol-4-yl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2831219.png)
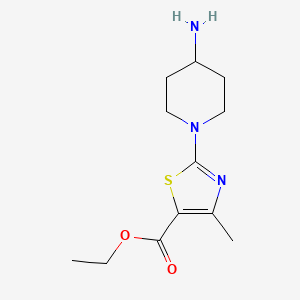
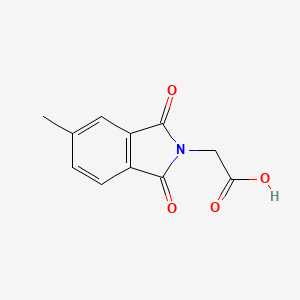
![6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831226.png)
methanone](/img/structure/B2831228.png)
![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2831230.png)
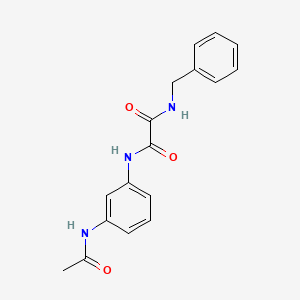
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)
![5-((3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2831236.png)
